8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one
Description
8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one (CAS: 193217-48-0) is a heterocyclic compound featuring a fused chromeno-pyridine core. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-hydroxy-7-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H13NO3/c1-7-11(15)3-2-9-8-4-5-14-6-10(8)13(16)17-12(7)9/h2-3,14-15H,4-6H2,1H3 |
InChI Key |
OLOHJAGIDSOFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCNC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines followed by cyclization reactions. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets. Research indicates that it may act as an inhibitor of enzymes involved in critical disease pathways. Notably:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit IRE-1 RNase activity, which is vital in the unfolded protein response pathway. This suggests potential therapeutic applications in diseases related to protein misfolding and cellular stress responses.
- Antioxidant Properties : The presence of hydroxy and methyl groups enhances the compound's reactivity and solubility, contributing to its antioxidant capabilities. This property is essential for developing treatments for oxidative stress-related conditions.
Biological Activities
Recent studies have highlighted several biological activities attributed to 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one:
- Anticancer Potential : Preliminary research suggests that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Structural Modifications and Derivatives
The compound's unique combination of functional groups allows for various chemical modifications that can enhance its pharmacological properties:
| Modification Type | Description | Potential Benefits |
|---|---|---|
| Methylation | Addition of methyl groups at strategic positions | Increased lipophilicity and bioavailability |
| Hydroxylation | Introduction of additional hydroxyl groups | Enhanced solubility and antioxidant activity |
| Substitution at the pyridine ring | Altering substituents on the pyridine moiety | Targeting specific biological pathways |
These modifications can lead to derivatives with improved efficacy and selectivity against specific biological targets.
Case Studies
Several case studies have documented the application of 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one in various research contexts:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology.
- Neuroprotection Research : In animal models of neurodegeneration, administration of 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one resulted in reduced neuronal loss and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₁NO₃ | 217.22 | 8-hydroxy, 7-methyl |
| [(123)I]-ITCP | C₁₈H₁₆INO₃ | 437.24 | 3-(4-iodobenzyl), 8-hydroxy |
| 9b-(4-Chlorophenyl)-pyrrolo[3,4-c]pyridin-5-one | C₁₄H₁₀ClN₃O | 271.70 | 4-chlorophenyl, imidazo |
| 5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione | C₁₂H₇NO₂S | 253.26 | Thio group, trione |
Biological Activity
8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one is a compound within the chromeno-pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a chromeno[3,4-c]pyridine framework that is known for its ability to interact with various biological targets. The presence of hydroxyl and methyl groups enhances its solubility and reactivity, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that chromeno derivatives exhibit significant antioxidant properties. The presence of the hydroxyl group in 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one is crucial for scavenging free radicals and reducing oxidative stress in cells. Studies have shown that these compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, this compound may help in alleviating symptoms associated with Parkinson's disease and depression .
3. Anticancer Properties
Preliminary studies suggest that 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one exhibits cytotoxic effects against several cancer cell lines including breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
4. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Study 1: Neuroprotective Effects
A study conducted on animal models indicated that administration of 8-hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one resulted in a significant reduction in neuroinflammation markers and improved cognitive function in models of Alzheimer's disease. The compound was found to lower levels of amyloid-beta plaques and tau phosphorylation .
Case Study 2: Anticancer Activity
In a recent investigation into its anticancer properties, this compound was tested against a panel of cancer cell lines. Results showed that it induced apoptosis in MCF-7 cells with an IC50 value of approximately 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
